![molecular formula C17H19NO6 B2518740 Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate CAS No. 1428358-79-5](/img/structure/B2518740.png)
Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group . This group is found in many natural products and synthetic compounds with pharmaceutical and biological applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques . For instance, the synthesis of similar organoselenium compounds has been reported, which involves the use of reagents like PdCl2, xantphos, Cs2CO3, and 1,4-dioxane .
Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which is used for the detection of carcinogenic lead . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .
Anticancer Evaluation
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Crystal Structure Analysis
The compound has been used in the synthesis of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro-1H-pyrrolo[3,4-b]quinolin-1-one . The crystal structures of these derivatives were analyzed using the single crystal X-ray diffraction method (SCXRDM) .
properties
IUPAC Name |
ethyl 4-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-2-21-17(20)8-7-16(19)18-9-3-4-10-22-13-5-6-14-15(11-13)24-12-23-14/h5-6,11H,2,7-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKPALJMZCYPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.